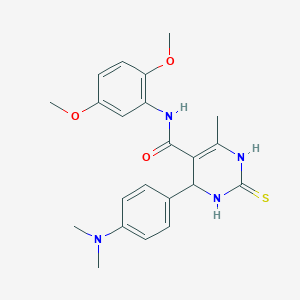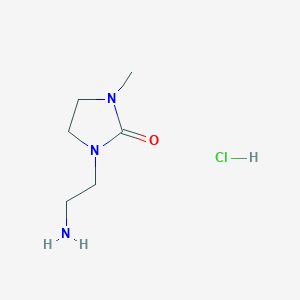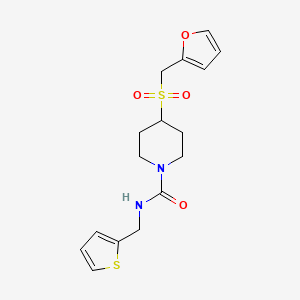
N-(2,5-dimethoxyphenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the synthesis may involve heterocyclic chemistry, amine coupling reactions, and sulfur-containing intermediates. Detailed synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
Compound X’s molecular structure is critical for understanding its properties. It consists of a tetrahydropyrimidine core with two aromatic rings (2,5-dimethoxyphenyl and dimethylamino-phenyl) attached. The thioxo group (S=) contributes to its unique reactivity. Computational studies, X-ray crystallography, and NMR spectroscopy have elucidated its 3D arrangement and bond angles .
Chemical Reactions Analysis
Compound X participates in various chemical reactions. These include nucleophilic substitutions, oxidative transformations, and cyclizations. Researchers have investigated its reactivity with electrophiles, acids, and bases. Additionally, studies on its stability under different conditions are essential for practical applications .
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of N-(2,5-dimethoxyphenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds involves multicomponent reactions that typically yield a variety of heterocyclic compounds with potential biological activities. For instance, compounds synthesized using similar methodologies have shown significant analgesic and anti-inflammatory activities due to their COX-2 selectivity (Abu‐Hashem et al., 2020). These synthetic routes often employ reactions like the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea, to construct the pyrimidine ring system (Gein et al., 2018).
Biological Activities
The structural motif of tetrahydropyrimidine derivatives, similar to the compound , has been explored for various biological activities. These activities include antimicrobial and antifungal properties against a range of pathogens. For example, some tetrahydropyrimidine derivatives have shown significant inhibition on bacterial and fungal growth, showcasing their potential as antimicrobial agents (Akbari et al., 2008).
作用機序
The precise mechanism of action for Compound X depends on its intended use. It may exhibit biological activity, such as enzyme inhibition, receptor binding, or modulation of cellular pathways. Researchers have probed its interactions with specific targets, shedding light on its potential therapeutic applications. Further mechanistic studies are warranted .
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-13-19(21(27)24-17-12-16(28-4)10-11-18(17)29-5)20(25-22(30)23-13)14-6-8-15(9-7-14)26(2)3/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBZMRDTRVQZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2769676.png)



![N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2769683.png)

![4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2769686.png)
![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B2769689.png)





![1-Azabicyclo[3.2.1]octan-4-one](/img/structure/B2769697.png)